molecular formula C5H7F3O B13424572 2-Ethoxy-3,3,3-trifluoro-1-propene

2-Ethoxy-3,3,3-trifluoro-1-propene

Cat. No.: B13424572
M. Wt: 140.10 g/mol
InChI Key: JQRRMCLZJHMWLE-UHFFFAOYSA-N
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Description

2-Ethoxy-3,3,3-trifluoro-1-propene is an organic compound with the molecular formula C5H7F3O It is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,3,3-trifluoro-1-propene typically involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether in the presence of an organic base such as N-methylmorpholine or N-methylimidazole . The reaction is carried out in an organic solvent under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes purification steps such as distillation to remove any impurities and ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,3,3-trifluoro-1-propene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen or metal hydrides for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can produce a variety of trifluoromethyl-substituted compounds .

Mechanism of Action

The mechanism by which 2-Ethoxy-3,3,3-trifluoro-1-propene exerts its effects involves interactions with various molecular targets. For example, in biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The presence of the trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in studying molecular pathways and reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-3,3,3-trifluoro-1-propene is unique due to the combination of the ethoxy and trifluoromethyl groups, which confer distinct chemical properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C5H7F3O

Molecular Weight

140.10 g/mol

IUPAC Name

2-ethoxy-3,3,3-trifluoroprop-1-ene

InChI

InChI=1S/C5H7F3O/c1-3-9-4(2)5(6,7)8/h2-3H2,1H3

InChI Key

JQRRMCLZJHMWLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C(F)(F)F

Origin of Product

United States

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